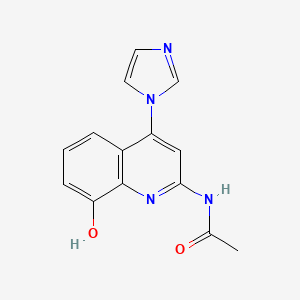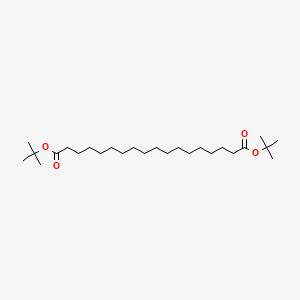
Di-tert-butyl octadecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl octadecanedioate, also known as octadecanedioic acid, 1,18-bis(1,1-dimethylethyl) ester, is an organic compound with the molecular formula C26H50O4. It is a diester derived from octadecanedioic acid and tert-butyl alcohol. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-tert-butyl octadecanedioate can be synthesized through the esterification of octadecanedioic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl octadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Octadecanedioic acid.
Reduction: Di-tert-butyl octadecanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Di-tert-butyl octadecanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound can be used in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Industry: The compound is used in the production of polymers and as a plasticizer in various materials.
Mécanisme D'action
The mechanism of action of di-tert-butyl octadecanedioate involves its hydrolysis to release octadecanedioic acid and tert-butyl alcohol. The ester bonds are cleaved by esterases or under acidic or basic conditions. The released octadecanedioic acid can then participate in various metabolic pathways, while tert-butyl alcohol is metabolized or excreted .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl dicarbonate: Used as a protecting group for amines in organic synthesis.
Di-tert-butyl azodicarboxylate: Used in the Mitsunobu reaction for the synthesis of various organic compounds.
Uniqueness
Di-tert-butyl octadecanedioate is unique due to its long carbon chain, which imparts specific physical and chemical properties. Its stability and ability to undergo various chemical reactions make it a valuable compound in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C26H50O4 |
|---|---|
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
ditert-butyl octadecanedioate |
InChI |
InChI=1S/C26H50O4/c1-25(2,3)29-23(27)21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-24(28)30-26(4,5)6/h7-22H2,1-6H3 |
Clé InChI |
VLBWHFOIXBCMJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12958816.png)


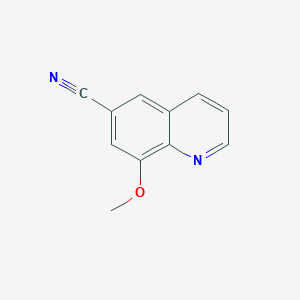
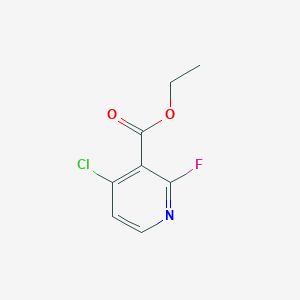
![3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12958845.png)
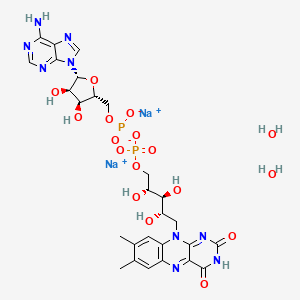
![5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12958853.png)
